molecular formula C20H20N4O3 B10999209 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanone

Cat. No.: B10999209
M. Wt: 364.4 g/mol
InChI Key: XZTFRBFXOIBSMN-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanone is a complex organic molecule that features both isoquinoline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and pyrazole intermediates separately, followed by their coupling through a condensation reaction.

    Isoquinoline Intermediate Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Pyrazole Intermediate Synthesis: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the isoquinoline and pyrazole intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the methanone moiety can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanone would depend on its specific biological target. Generally, compounds with isoquinoline and pyrazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-2-yl)-1H-pyrazol-5-yl]methanone: Similar structure but with a different position of the pyridine ring.

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanone: Similar structure but with a different position of the pyridine ring.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanone lies in its specific arrangement of functional groups, which can result in distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-pyridin-3-yl-1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C20H20N4O3/c1-26-18-8-13-5-7-24(12-15(13)9-19(18)27-2)20(25)17-10-16(22-23-17)14-4-3-6-21-11-14/h3-4,6,8-11H,5,7,12H2,1-2H3,(H,22,23)

InChI Key

XZTFRBFXOIBSMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=NN3)C4=CN=CC=C4)OC

Origin of Product

United States

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